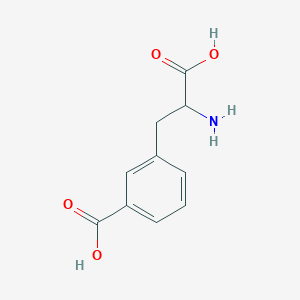

3-(2-Amino-2-carboxyethyl)benzoic acid

Description

Historical Context and Initial Chemical Characterization in Research Literature

The study of 3-(2-Amino-2-carboxyethyl)benzoic acid, or m-carboxyphenylalanine, has roots in the investigation of plant biochemistry. Early research focused on identifying and understanding the metabolic pathways of novel amino acids found in various plant species. A significant contribution to its characterization came from studies on plants like Iris hollandica. researchgate.net

To trace its metabolic fate, researchers synthesized radioactive meta-carboxyphenylalanine-2-¹⁴C. researchgate.net When this labeled compound was introduced to the leaves of the Wedgwood iris, it was observed to be metabolized into meta-carboxyphenylglycine. This conversion demonstrated a naturally occurring biochemical transformation where the parent amino acid is converted to its next lower homologue through the loss of a carboxyl group. The identity of the resulting m-carboxyphenylglycine was confirmed through techniques such as paper chromatography and radioautography, followed by crystallization to a constant specific activity. researchgate.net This early work was crucial in establishing the existence of this amino acid in nature and provided initial insights into its biochemical reactivity.

Classification within Natural Amino Acid Analogues and Aromatic Carboxylic Acid Derivatives

This compound is classified as both an unnatural amino acid analogue and an aromatic carboxylic acid derivative.

As an unnatural amino acid (UAA) , it is not one of the 20 standard proteinogenic amino acids. wikipedia.org UAAs are either found in nature but not incorporated into proteins during translation, or they are synthesized in the laboratory. wikipedia.orghighfine.com These compounds are invaluable in chemical biology for their ability to introduce novel chemical functionalities into peptides and proteins. nih.gov The structure of this compound is analogous to the natural aromatic amino acid phenylalanine, with the key difference being the presence of a carboxyl group on the meta-position of the phenyl ring.

As an aromatic carboxylic acid derivative , the compound features a benzoic acid moiety. nih.gov Aromatic carboxylic acids are characterized by a carboxyl group (-COOH) attached to an aromatic ring. This classification highlights the chemical properties conferred by the benzene (B151609) ring and the acidic carboxyl group, which influence its reactivity and potential interactions.

Fundamental Structural Features and Their Implications for Chemical Reactivity and Stereoisomerism

The structure of this compound is defined by several key features that dictate its chemical behavior and stereochemistry.

Structural Components:

An α-amino acid core: This consists of a central carbon atom (the α-carbon) bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain. This core is characteristic of all amino acids and is responsible for its ability to form peptide bonds.

An aromatic side chain: The side chain is a benzyl (B1604629) group substituted with a second carboxyl group at the meta position of the benzene ring.

Implications for Chemical Reactivity: The presence of multiple functional groups—two carboxylic acid groups and one amino group—makes it a versatile chemical entity.

The amino group can participate in reactions typical of primary amines, such as acylation and alkylation.

The α-carboxyl group can form amide bonds, allowing for its incorporation into peptide chains through solid-phase peptide synthesis.

The benzoic acid carboxyl group provides an additional site for chemical modification, enabling the attachment of other molecules or labels. Its acidity is slightly stronger than that of acetic acid. bldpharm.com

The aromatic ring can undergo electrophilic substitution reactions, although the carboxyl group is deactivating and directs incoming substituents to the meta position relative to itself. bldpharm.com

Stereoisomerism: The α-carbon of this compound is a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. These are designated as the L- and D-isomers, or based on the Cahn-Ingold-Prelog priority rules, as (S) and (R) enantiomers. nih.govbldpharm.com The specific stereochemistry is crucial in biological systems, as enzymes and receptors are often highly selective for one enantiomer over the other. The naturally occurring form in plants is the L-isomer, corresponding to (S)-3-(2-Amino-2-carboxyethyl)benzoic acid. nih.govglpbio.com

Below is a table summarizing the key properties of (S)-3-(2-Amino-2-carboxyethyl)benzoic acid.

| Property | Value |

| IUPAC Name | 3-[(2S)-2-amino-2-carboxyethyl]benzoic acid nih.gov |

| Synonyms | m-Carboxyphenylalanine, 3-Carboxy-L-phenylalanine nih.govglpbio.com |

| Molecular Formula | C₁₀H₁₁NO₄ nih.gov |

| Molecular Weight | 209.20 g/mol nih.gov |

| Chirality | Chiral, exists as (S) and (R) enantiomers |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-amino-2-carboxyethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANONUPBHGWOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295315 | |

| Record name | 3-carboxy-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-56-7 | |

| Record name | NSC101134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-carboxy-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of 3 2 Amino 2 Carboxyethyl Benzoic Acid

Identification and Isolation from Biological Sources

The presence of 3-(2-Amino-2-carboxyethyl)benzoic acid has been confirmed in specific plant species, most notably within the Iridaceae family. Research has led to its isolation and characterization from the following biological sources:

Neomarica gracilis : This species of flowering plant is a known producer of this compound. researchgate.net

Iris domestica : Formerly known as Belamcanda chinensis, this species has also been reported to contain this compound. researchgate.net

Reseda lutea L. and Reseda odorata L. : Studies on these species have been instrumental in elucidating the biosynthetic pathway of this unique amino acid. nih.gov

Iris x Hollandica : Cultivars of this hybrid iris, specifically 'Prof. Blauw' and 'Wedgwood', have been shown to incorporate precursors into this compound. nih.gov

The isolation of this compound from these plants has been crucial for its structural elucidation and for providing the foundational knowledge for biosynthetic investigations.

Postulated Biosynthetic Precursors and Intermediate Metabolites

The biosynthesis of this compound is believed to diverge from the well-established shikimate pathway, which is the central route for the production of aromatic amino acids in plants and microorganisms. ebi.ac.uk Isotopic labeling studies have been pivotal in mapping out the probable sequence of reactions.

The primary precursor for the biosynthesis of this compound is shikimic acid . nih.gov From there, the pathway proceeds through a series of key intermediates:

Chorismic acid : This is a critical branch-point metabolite in the shikimate pathway. nih.govebi.ac.uk

Isochorismic acid : Unlike the biosynthesis of phenylalanine and tyrosine which proceeds via prephenic acid, the pathway to this compound involves the isomerization of chorismic acid to isochorismic acid. nih.gov

Isoprephenic acid : This intermediate is formed from isochorismic acid. nih.gov

3'-Carboxyphenylpyruvic acid : This keto acid is the immediate precursor to this compound, formed from isoprephenic acid. nih.gov

The final step in the pathway is the transamination of 3'-carboxyphenylpyruvic acid to yield this compound.

The following table summarizes the key precursors and intermediates in the postulated biosynthetic pathway:

| Precursor/Intermediate | Role in the Pathway |

| Shikimic Acid | Primary precursor from the shikimate pathway |

| Chorismic Acid | Key branch-point metabolite |

| Isochorismic Acid | First committed intermediate in this specific pathway |

| Isoprephenic Acid | Intermediate formed from isochorismic acid |

| 3'-Carboxyphenylpyruvic Acid | Immediate keto-acid precursor |

Enzymatic Systems Involved in the De Novo Synthesis and Biotransformation Pathways

Isochorismate synthase (ICS) : This enzyme is responsible for the conversion of chorismic acid to isochorismic acid, the committed step in this biosynthetic branch. nih.govnih.gov The expression of ICS genes is known to be induced by various stresses, suggesting a potential link between the production of this amino acid and plant defense responses. researchgate.net

A mutase : An enzyme, likely a mutase, is required to rearrange isochorismic acid to form isoprephenic acid.

A dehydratase : The conversion of isoprephenic acid to 3'-carboxyphenylpyruvic acid likely involves a dehydratase.

An aminotransferase : The final step, the conversion of the keto-acid 3'-carboxyphenylpyruvic acid to the amino acid this compound, is catalyzed by an aminotransferase. frontiersin.org These enzymes play a crucial role in linking nitrogen metabolism with carbon metabolism.

Further research is needed to isolate and characterize these specific enzymes to fully understand the regulation of this biosynthetic pathway.

Ecological and Evolutionary Significance of its Presence in Specific Organisms

The ecological and evolutionary significance of this compound is not yet fully understood, but some hypotheses can be drawn from the broader context of non-proteinogenic amino acids in plants.

The biosynthesis of this compound is thought to have evolved from minor modifications of the enzymes involved in the general pathways of aromatic amino acid biosynthesis. nih.gov This suggests that the evolution of new metabolic capabilities can occur through the subtle alteration of existing enzymatic machinery. The emergence of a pathway for a non-proteinogenic amino acid like this one could have provided certain selective advantages to the organisms that produce it.

Non-proteinogenic amino acids in plants are known to have a variety of ecological roles, including:

Defense against herbivores and pathogens : Many non-proteinogenic amino acids are toxic or deterrent to herbivores and pathogens. nih.gov The presence of this compound could serve a protective function in the plants that synthesize it.

Allelopathy : Some non-proteinogenic amino acids are released into the soil and can inhibit the growth of competing plant species.

Nitrogen storage : In some cases, these unusual amino acids can act as a form of stored nitrogen that can be mobilized when needed.

The specific ecological role of this compound remains an area for future investigation. Understanding its function will provide a more complete picture of the chemical ecology of the plants in which it is found and the evolutionary pressures that led to its biosynthesis.

Synthetic Methodologies and Chemical Transformations of 3 2 Amino 2 Carboxyethyl Benzoic Acid and Its Analogues

Strategies for Total Chemical Synthesis of 3-(2-Amino-2-carboxyethyl)benzoic acid

The total synthesis of this compound can be accomplished through various organic synthesis pathways, which are designed to control the placement of functional groups and the stereochemistry of the chiral center.

The construction of this compound typically involves multi-step sequences that assemble the molecule from simpler, commercially available precursors. A prevalent and reliable strategy is the malonic ester synthesis, which is a classic method for preparing alpha-amino acids.

A common pathway commences with a meta-substituted toluene (B28343) derivative, such as 3-bromobenzonitrile (B1265711) or methyl 3-(bromomethyl)benzoate. The key steps in such a synthesis are:

Starting Material Preparation : A suitable starting material with a reactive benzylic position is required. For instance, 3-methylbenzoic acid can be esterified and then subjected to radical bromination using N-bromosuccinimide (NBS) to yield a benzyl (B1604629) bromide derivative.

Alkylation : The resulting benzyl bromide is used as an electrophile to alkylate a nucleophilic glycine (B1666218) equivalent. Diethyl acetamidomalonate is a frequently used nucleophile in this context. researchgate.net The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to generate the malonate anion.

Hydrolysis and Decarboxylation : The product of the alkylation step is a substituted malonic ester. This intermediate is then subjected to harsh acidic or basic hydrolysis. This treatment serves three purposes simultaneously: it hydrolyzes the two ester groups to carboxylic acids, cleaves the acetamido protecting group to reveal the primary amine, and triggers the decarboxylation of the geminal dicarboxylic acid, leaving the final amino acid structure. researchgate.net This sequence reliably produces the racemic DL-amino acid.

Alternative approaches can start from 3-pyridinecarboxaldehyde, which undergoes conversion to an azlactone, followed by hydrolysis and hydrogenation to yield the target amino acid structure. researchgate.net

Controlling the regiochemistry and stereochemistry is paramount for producing specific isomers of this compound for research applications.

Regioselectivity : The substitution pattern on the aromatic ring is determined by the choice of the starting material. To synthesize the target compound, a meta-substituted benzene (B151609) derivative is essential. For example, starting with 3-aminobenzoic acid or 3-formylbenzoic acid ensures that the amino acid side chain is introduced at the correct position on the phenyl ring. nih.govgoogle.com

Stereoselectivity : The standard malonic ester synthesis produces a racemic mixture (a 50:50 mixture of D and L enantiomers). To obtain a single enantiomer, which is often necessary for biological studies, stereoselective methods must be employed. A highly effective and common industrial practice is enzymatic resolution . In this method, the racemic N-acetylated amino acid is treated with an enzyme, such as aminoacylase. The enzyme selectively hydrolyzes the acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated. researchgate.net The resulting mixture of the free L-amino acid and the N-acetyl-D-amino acid can be easily separated due to their different chemical properties. researchgate.net Modern biocatalytic methods, using enzymes like imine reductases (IREDs) in multi-component reactions, also offer pathways to highly stereoselective synthesis of chiral amines from simple precursors. nih.gov

Derivatization and Analog Synthesis

The multiple functional groups on this compound—two carboxylic acids and one primary amine—provide numerous handles for chemical modification to create a diverse library of analogues and chemical probes.

The carboxylic acid group on the benzoic acid ring can be readily modified using standard organic chemistry techniques. These modifications are crucial for altering the molecule's physical properties or for creating points of attachment.

Esterification : The benzoic acid can be converted to an ester through Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides after conversion to a carboxylate salt. For example, reaction with dimethyl sulfate (B86663) can yield the corresponding methyl ester. prepchem.com

Amidation : The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction is typically facilitated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which activate the carboxyl group for nucleophilic attack. thermofisher.com

Aromatic Ring Substitution : The benzene ring itself can be functionalized through electrophilic aromatic substitution. For example, nitration of the ring can be achieved using nitrating acid, although the position of the new substituent will be directed by the existing groups on the ring. prepchem.com

Table 1: Examples of Synthetic Modifications of the Benzoic Acid Moiety

| Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl Ester | prepchem.com |

| Amidation | Amine (R-NH₂), EDAC | Amide (-CONHR) | thermofisher.com |

| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) on the aromatic ring | prepchem.com |

The alpha-amino and alpha-carboxyl groups of the alanine (B10760859) side chain are key sites for modification, allowing for peptide synthesis and the introduction of various functionalities.

N-Terminus Modification : The primary amine is a versatile nucleophile. It can be acylated to form amides or protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), which are standard in solid-phase peptide synthesis (SPPS). pacific.edu Derivatization reagents like AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) are used to attach fluorescent tags to the amino group for analytical purposes. waters.com

C-Terminus Modification : The alpha-carboxylic acid can be esterified, typically to a methyl or ethyl ester, to protect it during reactions involving the other functional groups. Like the benzoic acid moiety, it can also be converted to an amide, allowing for the formation of a peptide bond by coupling with another amino acid. thermofisher.com

Table 2: Examples of Chemical Functionalization of the Amino Acid Side Chain

| Target Group | Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Amino Group | N-Acylation / Protection | Boc Anhydride or Fmoc-Cl | Boc- or Fmoc-protected amine | pacific.edu |

| Amino Group | N-Derivatization (Labeling) | AccQ•Tag Reagent | Fluorescently-tagged amine | waters.com |

| Carboxyl Group | Esterification | Ethanol, HCl | Ethyl Ester | thermofisher.com |

| Carboxyl Group | Amidation (Peptide Bond) | Amino Acid Ester, Coupling Agents (e.g., EDAC) | Dipeptide | thermofisher.com |

The derivatization strategies discussed above are enabling technologies for the creation of more complex molecular tools designed for specific research purposes.

Conjugates : The functional groups of this compound can act as linkers to attach the molecule to larger entities like peptides, polymers, or quantum dots. For example, water-soluble carbodiimides like EDAC can be used to form a stable amide bond between one of the carboxyl groups and a primary amine on a target protein, creating a bioconjugate. thermofisher.com

Prodrugs for Research Tools : In drug discovery research, prodrug strategies are often employed to improve a compound's properties, such as aqueous solubility. An amino acid ester can serve as a prodrug that is stable chemically but can be rapidly cleaved by metabolic enzymes in a research setting. For instance, creating an L-alanine ester of a parent molecule has been shown to improve solubility and bioavailability, providing a useful tool for in vivo studies. nih.gov The esterification of one of the carboxyl groups of this compound with a promoiety could be explored for similar research purposes.

Mechanistic Probes : To study the interactions and fate of a molecule in a biological system, it is often necessary to attach a reporter tag. Derivatization can be used to install fluorescent labels or mass tags. For example, reacting the amino group with an N-hydroxysuccinimide (NHS) ester of a hydrophobic, charged molecule can improve its retention in reversed-phase chromatography and enhance its signal in mass spectrometry, facilitating its detection and quantification in complex mixtures. google.com

Reaction Mechanisms and Physical Organic Studies of its Chemical Reactivity

The reactivity of an amino acid is significantly influenced by the electronic effects of its substituents. In the case of this compound, the presence of a carboxyl group on the phenyl ring introduces a notable electron-withdrawing effect. This effect modulates the reactivity of both the alpha-amino acid portion and the aromatic ring.

Electronic Effects and Acid-Base Properties:

The acidity of the α-carboxylic acid and the basicity of the α-amino group are influenced by the substituent on the phenyl ring. The carboxyl group at the meta position acts as an electron-withdrawing group through the inductive effect (-I effect). This effect is expected to increase the acidity of the α-carboxylic acid (lowering its pKa) compared to unsubstituted phenylalanine. The electron-withdrawing nature of the substituent stabilizes the carboxylate anion formed upon deprotonation. Conversely, the electron-withdrawing carboxyl group will decrease the basicity of the α-amino group (lowering the pKa of its conjugate acid, the ammonium (B1175870) group) by reducing the electron density on the nitrogen atom.

Spectroscopic studies on glycine in aqueous solutions at varying pH have shown that the protonation state of the amino group affects the electronic state of the carboxyl group, demonstrating intramolecular interactions between the functional groups researchgate.netrsc.org. A similar interplay is expected in this compound, where the protonation state of the benzoic acid's carboxyl group and the α-amino group will influence the electronic environment of the α-carboxylic acid.

| Functional Group | Expected pKa (approximate) | Influence of the meta-Carboxyl Group |

| α-Carboxylic Acid | ~1.8 - 2.2 | Lowered due to the electron-withdrawing inductive effect of the benzoic acid moiety. |

| α-Ammonium Group | ~9.0 - 9.5 | Lowered due to the electron-withdrawing inductive effect of the benzoic acid moiety. |

| Benzoic Acid Carboxyl Group | ~3.5 - 4.0 | Influenced by the electron-withdrawing nature of the alaninyl substituent. |

Table 1: Predicted Acid-Base Properties of this compound

These are estimated values based on general principles of physical organic chemistry and comparison with related molecules. Actual experimental values may vary.

Reactivity of the Amino Acid Moiety:

The amino and carboxylic acid groups of the alanine side chain undergo typical reactions of amino acids. The amino group can act as a nucleophile in reactions such as acylation and alkylation. The carboxylic acid can undergo esterification, amidation, and reduction. The presence of the benzoic acid moiety can influence the rates and equilibria of these reactions through its electronic effects. For instance, the increased acidity of the α-carboxylic acid may facilitate its conversion to esters or amides under certain conditions.

Reactivity of the Aromatic Ring:

The aromatic ring of this compound is subject to electrophilic aromatic substitution reactions. The two substituents on the ring, the alaninyl group and the carboxyl group, direct incoming electrophiles. The carboxyl group is a deactivating, meta-directing group. The alaninyl group is generally considered to be weakly activating and ortho, para-directing. However, under acidic conditions typically used for electrophilic aromatic substitution, the α-amino group will be protonated to form an ammonium group (-NH3+), which is a strongly deactivating, meta-directing group. Therefore, electrophilic substitution on this compound is expected to be disfavored and, if it occurs, would likely be directed to the positions meta to both the carboxyl and the protonated alaninyl group.

Intramolecular Catalysis:

The presence of multiple functional groups in close proximity can lead to intramolecular catalysis. For example, studies on the cyclization of esters of 2-aminomethylbenzoic acid to form phthalimidine have shown evidence for general acid and general base catalyzed intramolecular aminolysis nih.gov. In these systems, the neighboring amino group acts as a nucleophile, and the reaction is facilitated by proton transfer. While this compound has a different substitution pattern, the potential for intramolecular interactions to influence reactivity remains. For instance, the benzoic acid's carboxyl group could potentially act as an intramolecular general acid or base catalyst in reactions involving the α-amino acid moiety, depending on the pH and the specific reaction. Studies on the aminolysis of benzylpenicillin have also highlighted the role of intramolecular general acid catalysis rsc.org.

Reactions involving Diazonium Salts:

The amino group on an aromatic ring, such as in aminobenzoic acids, can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents. Sandmeyer reactions, for example, allow for the replacement of the diazonium group with halides, cyanide, or a hydroxyl group scirp.org. While the amino group in this compound is not directly attached to the aromatic ring, this type of reactivity is relevant to its structural analogues, the aminobenzoic acids scirp.orgnih.gov.

Biological Interactions and Mechanistic Elucidation of 3 2 Amino 2 Carboxyethyl Benzoic Acid

Molecular Recognition and Binding Studies with Biological Macromolecules

Currently, there is a lack of published research on the specific molecular interactions between 3-(2-Amino-2-carboxyethyl)benzoic acid and biological macromolecules.

Interactions with Protein Targets, including Enzymes and Receptors

No specific protein targets, whether enzymes or receptors, have been identified for this compound in the available scientific literature. While the structurally related amino acid, L-phenylalanine, interacts with a variety of proteins, including enzymes involved in its metabolism like phenylalanine hydroxylase and receptors such as the large neutral amino acid transporter (LAT1), it cannot be assumed that this compound shares these targets or interaction profiles. wikipedia.orgnih.gov

Substrate Specificity, Cofactor Requirements, and Catalytic Mechanisms in Enzymatic Contexts

Due to the absence of studies on its enzymatic interactions, there is no information regarding the substrate specificity, cofactor requirements, or catalytic mechanisms involving this compound. Research on enzymes that might metabolize or be inhibited by this compound has not been published.

Characterization of Ligand-Receptor Binding Affinities and Kinetics

There is no available data characterizing the binding affinities or kinetics of this compound with any biological receptors. Such studies are crucial for understanding the potential pharmacological or physiological effects of a compound.

Modulation of Intracellular and Extracellular Biochemical Pathways

Information regarding the influence of this compound on intracellular and extracellular biochemical pathways is not present in the current body of scientific literature.

Investigation of Biochemical Cascades Affected by the Compound

No studies have been published that investigate the effects of this compound on specific biochemical cascades. Therefore, its potential to modulate signaling pathways or metabolic networks remains unknown.

Studies on its Role in Amino Acid and Aromatic Compound Metabolism

While this compound is a derivative of the essential amino acid L-phenylalanine, its specific role in amino acid and aromatic compound metabolism has not been elucidated. The metabolism of L-phenylalanine is well-documented, involving its conversion to L-tyrosine and subsequent catabolism. pathbank.orgnih.gov However, it is unclear if or how the carboxyl group on the benzene (B151609) ring of this compound influences its entry into or interaction with these metabolic pathways.

Structure-Activity Relationship (SAR) Analysis of Synthesized Derivatives

The therapeutic potential of a molecule can be significantly altered by subtle modifications to its structure. The structure-activity relationship (SAR) analysis of derivatives of this compound, while not extensively documented for a broad range of activities, has been explored in the context of specific biological targets. Research into analogues provides valuable insights into how chemical modifications influence biological outcomes.

One area of investigation has been the development of antagonists for metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders. A study focusing on analogues of (S)-alpha-methyl-3-carboxyphenylalanine, a methylated derivative of the parent compound, revealed critical insights into its activity. Two synthesized analogues were evaluated for their ability to act as mGluR antagonists. The findings indicated that these specific modifications rendered the compounds inactive as antagonists. However, one of the analogues demonstrated weak agonistic activity at the GluR6 receptor. This suggests that while the core structure of m-carboxyphenylalanine is a viable starting point for targeting glutamate receptors, specific substitutions, such as alpha-methylation, can abolish antagonist activity and, in some cases, introduce a modest agonist effect.

Further illustrating the versatility of the m-carboxyphenylalanine scaffold, derivatives of 3-amidinophenylalanine have been synthesized and investigated as potential thrombin inhibitors. Thrombin is a key enzyme in the coagulation cascade, making its inhibitors valuable as anticoagulants. The design of these novel derivatives involved extensive modifications to the amidino group, as well as the N-alpha- and C-terminal substituents of the 3-amidinophenylalanine core. Several of these synthesized compounds emerged as potent thrombin inhibitors, demonstrating that the 3-amidinophenylalanine backbone can be effectively utilized to create highly active enzyme inhibitors.

The broader family of benzoic acid derivatives has also been explored for various therapeutic applications, including anticancer properties. While not focused specifically on this compound, this research provides a wider context for the potential biological activities of this class of compounds. For instance, certain 2-aminothiazole (B372263) derivatives of benzoic acid have been tested for their anticancer activity against renal cell carcinoma cell lines.

The following interactive table summarizes the findings from a study on (S)-alpha-methyl-3-carboxyphenylalanine analogues.

| Compound | Modification | Target | Activity |

| Analogue 1 | (S)-alpha-methyl-3-carboxyphenylalanine derivative | Metabotropic Glutamate Receptors (mGluRs) | Inactive as antagonist |

| Analogue 2 | (S)-alpha-methyl-3-carboxyphenylalanine derivative | Metabotropic Glutamate Receptors (mGluRs) | Inactive as antagonist; Weak agonist at GluR6 |

Comparative Analysis of Stereoisomeric Biological Activities

Stereochemistry plays a profound role in the biological activity of chiral molecules, as stereoisomers can exhibit markedly different interactions with biological macromolecules such as enzymes and receptors. The spatial arrangement of atoms in a molecule can dictate its ability to bind to a specific target and elicit a biological response.

While comprehensive comparative studies on the stereoisomers of this compound are limited, the principle of stereospecificity has been well-established in related compounds. For example, in the context of dihydropyridine (B1217469) calcium channel blockers, the separation of a highly potent racemic compound into its individual stereoisomers revealed a significant difference in their antihypertensive activities. One of the diastereoisomers exhibited very strong hypotensive effects, while the other showed little to no activity. Further separation of the active diastereomer into its enantiomers demonstrated that one enantiomer was 30 to 100 times more potent than the other. This underscores the critical importance of stereochemistry in determining the pharmacological profile of a drug.

The synthesis of enantiomerically pure compounds is often a crucial step in drug development. For instance, the conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid is a classic example of a stereospecific SN2 reaction that proceeds with retention of configuration through a double inversion mechanism. This highlights the sophisticated synthetic strategies employed to obtain stereochemically pure molecules for biological evaluation.

In the case of phenylalanine derivatives, the conservation of a specific configuration, such as the R configuration in certain antimycobacterial compounds, has been shown to be essential for their activity. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique used to confirm the stereochemical integrity of these molecules during synthesis.

Advanced Analytical and Spectroscopic Characterization of 3 2 Amino 2 Carboxyethyl Benzoic Acid

Chromatographic Methodologies for Separation and Quantification

Chromatography is fundamental to the isolation and quantification of 3-(2-Amino-2-carboxyethyl)benzoic acid. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

HPLC and its high-pressure evolution, UPLC, are the predominant techniques for the analysis of non-volatile, polar compounds like this compound. Given its zwitterionic nature at neutral pH and the presence of an aromatic ring, reversed-phase and mixed-mode chromatography are particularly effective.

Reversed-phase HPLC, often employing C18 or C8 stationary phases, separates compounds based on hydrophobicity. For polar molecules like amino acids, mobile phases typically consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter, as it controls the ionization state of the amino and carboxyl groups, thereby influencing retention. Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are commonly added to improve peak shape and control ionization. helixchrom.comsielc.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms on a single column, offers enhanced selectivity for separating isomers and other closely related compounds. sielc.comhelixchrom.com This approach can effectively resolve this compound from its isomers (e.g., 2- and 4-(2-Amino-2-carboxyethyl)benzoic acid) by exploiting subtle differences in their ionic and hydrophobic properties. helixchrom.com UPLC systems, utilizing sub-2 µm particle columns, provide significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. bldpharm.combldpharm.com

Detection is typically achieved using UV spectrophotometry, leveraging the chromophoric benzoic acid moiety of the molecule, with detection wavelengths usually set around 210 nm or 235 nm. helixchrom.comzodiaclifesciences.com

Table 1: Typical HPLC/UPLC Parameters for Analysis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Column | Reversed-Phase (C18, C8), Mixed-Mode (e.g., Primesep, Coresep) | Separation based on hydrophobicity and/or ionic interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the analyte from the column. |

| Modifier | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | Improves peak shape and controls ionization state. |

| Flow Rate | 0.5 - 1.0 mL/min (HPLC), 0.3 - 0.6 mL/min (UPLC) | Determines the speed of analysis and efficiency. |

| Detection | UV at ~210-235 nm | Quantifies the analyte based on its light absorbance. |

| Injection Volume | 2 - 10 µL | Introduction of the sample into the system. |

Gas Chromatography (GC) is generally less suited for the direct analysis of amino acids due to their low volatility and thermal instability. To overcome this, derivatization is a mandatory step to convert the non-volatile amino acid into a volatile derivative. nih.gov A common procedure involves esterification of the carboxyl groups followed by acylation of the amino group. For instance, using alkyl chloroformate reagents in an aqueous medium can derivatize functional groups simultaneously, making the compound amenable to GC analysis. nih.gov The resulting derivative can then be separated on a non-polar capillary column, such as a DB-1 or DB-5. nist.govnist.gov

Capillary Electrophoresis (CE) is a powerful alternative for the analysis of charged species. As an amphiphilic molecule, this compound can be analyzed in its cationic form at low pH, its anionic form at high pH, or its zwitterionic form near its isoelectric point. CE separates ions based on their electrophoretic mobility in an electric field, offering high efficiency and minimal sample consumption. This technique is particularly useful for separating isomers with different charge-to-size ratios.

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. It is often coupled with a chromatographic separation technique (LC-MS or GC-MS).

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules. In positive-ion mode, this compound readily forms a protonated molecular ion [M+H]⁺. In negative-ion mode, a deprotonated ion [M-H]⁻ is observed. sci-hub.se The high accuracy of modern mass spectrometers allows for the determination of the elemental composition from the exact mass of these ions. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization method, particularly useful for analyzing molecules in complex mixtures. The analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. nih.gov For a compound like this compound, derivatives of cinnamic acid (e.g., α-cyano-4-hydroxycinnamic acid) or benzoic acid (e.g., 2,5-dihydroxybenzoic acid) are suitable matrices. tcichemicals.comuniba.it The matrix facilitates the desorption and ionization of the analyte, typically as an [M+H]⁺ ion, while minimizing fragmentation. researchgate.net

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing and analyzing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways include neutral losses from the amino acid portion and the benzoic acid ring. uni-muenster.dedocbrown.info

Common neutral losses from the protonated amino acid structure include water (H₂O), ammonia (B1221849) (NH₃), and the elements of formic acid (HCOOH, corresponding to a loss of 46 Da). uni-muenster.de The benzoic acid moiety is characterized by the loss of water and a subsequent loss of carbon monoxide (CO) or a primary loss of carbon dioxide (CO₂) from the deprotonated molecule. sci-hub.sefu-berlin.de

Table 2: Predicted Key MS/MS Fragments of Protonated this compound ([M+H]⁺, m/z 210.07)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

|---|---|---|---|

| 210.07 | 193.05 | NH₃ (17.02) | Loss of ammonia from the amino group. |

| 210.07 | 192.06 | H₂O (18.01) | Loss of water from a carboxyl group. |

| 210.07 | 164.07 | HCOOH (46.00) | Loss of formic acid from the aliphatic carboxyl group. |

| 210.07 | 164.07 | CO₂ (44.00) | Loss of carbon dioxide from the aromatic carboxyl group. |

| 192.06 | 164.07 | CO (27.99) | Loss of carbon monoxide from the [M+H-H₂O]⁺ ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.

The ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic protons (-CH₂-), and the alpha-proton (-CH-). The aromatic protons would appear in the downfield region (~7.5-8.2 ppm), with their splitting patterns (multiplicities) determined by their coupling with adjacent protons on the ring. docbrown.inforsc.org The benzylic and alpha-protons would resonate further upfield. The protons of the carboxyl (-COOH) and amino (-NH₂) groups are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum. docbrown.info

The ¹³C NMR spectrum provides information on all unique carbon atoms. docbrown.info The two carboxyl carbons would appear at the most downfield shifts (>170 ppm). The aromatic carbons would resonate in the ~128-140 ppm range, while the aliphatic -CH₂- and -CH- carbons would be found in the upfield region of the spectrum. rsc.orgchemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxyl (Ar-COOH) | ~13.0 | Singlet (broad) | Exchangeable with D₂O. |

| Aromatic (H-2, H-4, H-5, H-6) | 7.5 - 8.2 | Multiplets | Specific shifts and coupling depend on substitution pattern. |

| Alpha-CH | ~4.0 | Triplet | Coupled to the adjacent CH₂ protons. |

| Beta-CH₂ | ~3.1 - 3.3 | Doublet | Coupled to the adjacent CH proton. |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| Aliphatic Carboxyl (-COOH) | ~173 | Downfield shift due to electronegative oxygen atoms. |

| Aromatic Carboxyl (-COOH) | ~168 | Slightly upfield compared to aliphatic carboxyl. rsc.org |

| C1 (Ar-C-COOH) | ~132 | Quaternary carbon attached to the carboxyl group. |

| C3 (Ar-C-CH₂) | ~138 | Quaternary carbon attached to the ethyl group. |

| Aromatic CH carbons | 128 - 135 | Range for substituted benzene (B151609) ring carbons. rsc.org |

| Alpha-CH | ~55 | Carbon attached to the amino and carboxyl groups. |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY would establish proton-proton couplings, for instance, between the α-proton and the β-methylene protons.

HSQC would correlate directly bonded proton and carbon atoms, linking the signals of the aromatic protons to their respective carbons, and the α- and β-protons to their carbons.

HMBC would show correlations between protons and carbons over two to three bonds, which is critical for confirming the placement of the amino-carboxyethyl side chain on the benzoic acid ring.

No publications containing 2D NMR data for this compound were identified.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A single-crystal X-ray diffraction study would provide the definitive three-dimensional structure of this compound in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups, which are crucial for understanding the compound's physical properties. A search for crystallographic information in databases like the Cambridge Structural Database (CSD) did not yield a structure for this specific compound.

Table 3: Required Crystallographic Data for this compound

| Parameter | Information to be Determined |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Z (molecules per unit cell) | Number of molecules in the unit cell |

| Hydrogen Bond Geometry | Donor-Acceptor distances and angles |

| Intermolecular Interactions | Details of π-stacking, van der Waals forces, etc. |

| Note: This table outlines the data that would be obtained from an X-ray crystallography experiment, which is currently unavailable for this compound. |

Vibrational and Electronic Spectroscopy (e.g., Infrared, UV-Vis) for Functional Group Characterization

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretching of the carboxylic acids (a very broad band), the N-H stretching of the amine, the C=O stretching of the two different carboxyl groups, and the C=C stretching of the aromatic ring. cannalib.eu

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solution, would provide information about the electronic transitions within the molecule. The benzoic acid chromophore would be expected to exhibit characteristic absorption maxima in the UV region. The position and intensity of these absorptions can be influenced by the solvent and the pH.

While general spectral characteristics can be inferred from similar compounds, specific, high-resolution spectra with peak assignments for this compound are not available in the reviewed literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure, reactivity, and acidity of 3-(2-Amino-2-carboxyethyl)benzoic acid. These calculations can predict various molecular properties that are difficult or impossible to measure experimentally.

Electronic Structure and Reactivity: The electronic structure of a molecule dictates its chemical behavior. Methods like Density Functional Theory (DFT) can be used to calculate the distribution of electrons within the this compound molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's susceptibility to chemical reactions. For instance, the electrophilicity index helps in understanding the molecule's ability to accept electrons.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carboxylic acid and amino groups would be expected to be primary sites for interaction, as indicated by their electrostatic potential.

Acidity Prediction: Quantum chemical methods are also powerful in predicting the acidity of molecules by calculating the pKa values of their ionizable groups. nih.gov For this compound, there are three such groups: the two carboxylic acid groups and the amino group. The pKa values can be determined by calculating the free energy change of the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). nih.gov Accurate pKa prediction is crucial for understanding the molecule's charge state at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. Recent advancements in computational methods, such as combining DFT with specialized solvent models, have shown high accuracy in predicting pKa values for compounds with multiple functional groups. nih.govnih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight | 209.2 g/mol | --- |

| pKa (first carboxylic acid) | ~2-3 | Computational Prediction |

| pKa (second carboxylic acid) | ~4-5 | Computational Prediction |

| pKa (amino group) | ~9-10 | Computational Prediction |

| LogP | Varies with pH | Computational Prediction |

| HOMO Energy | DFT Calculation | |

| LUMO Energy | DFT Calculation | |

| HOMO-LUMO Gap | DFT Calculation |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Biomolecule Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecules, allowing the exploration of their conformational landscape and interactions with other molecules over time.

Conformational Analysis: this compound possesses several rotatable bonds, leading to a multitude of possible three-dimensional arrangements or conformations. libretexts.orglumenlearning.com MD simulations can be used to explore these conformations by simulating the molecule's movement in a solvent environment. nih.govresearchgate.net The resulting trajectory provides information on the relative energies of different conformers and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt, which in turn affects its ability to bind to a biological target. Studies on similar non-coded amino acids have demonstrated the power of MD in revealing their conformational propensities. nih.gov

Ligand-Biomolecule Interactions: MD simulations are particularly powerful for studying how a ligand like this compound interacts with a biomolecule, such as a protein receptor or an enzyme. wikipedia.org By placing the ligand in the binding site of the protein and simulating the system's dynamics, one can observe the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, salt bridges, van der Waals forces), and the role of water molecules in mediating the interaction. nih.govmdpi.com Such simulations can reveal the mechanism of binding and unbinding, and provide insights into the structural changes the protein may undergo upon ligand binding. ualberta.ca For example, MD simulations have been used to study the interaction of phenylalanine derivatives with their target proteins, elucidating the dynamic nature of the binding process. cpu.edu.cn

Molecular Docking Studies for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.

For this compound, docking studies could be performed against a variety of potential protein targets. The process involves generating a set of possible conformations of the ligand and placing them into the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify the most likely binding mode.

A hypothetical docking study of this compound into the active site of an enzyme could reveal key interactions. For instance, the carboxyl groups could form salt bridges with positively charged amino acid residues like arginine or lysine, while the amino group could act as a hydrogen bond donor. The phenyl ring might engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.govnih.gov Studies on similar beta-phenylalanine derivatives have successfully used molecular docking to predict their binding modes and guide the design of more potent inhibitors. nih.govnih.govresearchgate.netmdpi.com

Table 2: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Result |

| Target Protein | e.g., Phenylalanine Hydroxylase |

| Docking Score | (Value would be generated by software) |

| Predicted Binding Affinity (kcal/mol) | (Value would be generated by software) |

| Key Interacting Residues | |

| Hydrogen Bonds | e.g., Ser, Thr, Gln |

| Salt Bridges | e.g., Arg, Lys |

| Hydrophobic Interactions | e.g., Phe, Leu, Val |

| π-π Stacking | e.g., Phe, Tyr, Trp |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). plos.orgnih.govnih.gov

QSAR Modeling: If a set of analogues of this compound with known biological activities (e.g., enzyme inhibition) were available, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors for each compound, which are numerical representations of their structural, electronic, or physicochemical properties. These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., LogP).

Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. acs.org A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing which compounds to synthesize and test. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can also be employed to relate the 3D properties of the molecules to their activity, providing a more detailed understanding of the structure-activity relationship. mdpi.comnih.govresearchgate.net

QSPR Modeling: Similarly, QSPR models can be developed to predict the physicochemical properties of this compound and its analogues. oup.com These properties can include solubility, melting point, boiling point, and chromatographic retention times. By correlating structural descriptors with experimentally measured properties, a predictive model can be built. QSPR models are valuable for estimating properties that are time-consuming or expensive to measure experimentally, aiding in the early stages of drug development and chemical process design.

Future Research Directions and Unexplored Avenues in 3 2 Amino 2 Carboxyethyl Benzoic Acid Research

Development of Novel Chemoenzymatic and Biocatalytic Synthetic Routes

The efficient and stereoselective synthesis of 3-(2-Amino-2-carboxyethyl)benzoic acid is paramount for its broader investigation. While traditional organic synthesis methods can be harsh and lack enantioselectivity, chemoenzymatic and biocatalytic approaches offer greener and more precise alternatives. nih.govmdpi.com

Future research could focus on harnessing enzymes with broad substrate specificity, such as phenylalanine ammonia (B1221849) lyases (PALs) or transaminases, to produce this compound. nih.govfrontiersin.org For instance, a potential biocatalytic cascade could be designed, starting from a readily available precursor like 3-formylbenzoic acid or a related cinnamic acid derivative. biorxiv.org One prospective route could involve a one-pot reaction cascade using an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase, a strategy that has proven successful for other L-phenylalanine derivatives. nih.govbiorxiv.orgresearchgate.net

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Precursor | Reaction Type | Anticipated Advantage |

|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | 3-Carboxycinnamic acid | Ammonia addition | High enantioselectivity |

| Aminotransferase (AT) | 3-Carboxyphenylpyruvic acid | Transamination | Versatile amine donor options |

The development of immobilized enzyme systems within continuous flow reactors could further enhance productivity and catalyst reusability, making the synthesis more scalable and cost-effective. frontiersin.org

Discovery and Elucidation of Additional Biological Functions and Pathways

The biological significance of this compound is largely a mystery. As a non-proteinogenic amino acid (NPAA), it could play diverse roles in the organisms that produce it, such as in defense, signaling, or as a metabolic intermediate. mdpi.com The phenylalanine metabolic pathway is well-understood, but how this compound fits into this or other pathways is unknown. mun.canih.govnumberanalytics.com

Future investigations should aim to elucidate its biosynthetic pathway, identifying the genes and enzymes responsible for its formation from primary metabolites like chorismate or phenylalanine. This could involve transcriptomic and proteomic analyses of producing organisms under various conditions. mdpi.com Furthermore, studies are needed to determine if it acts as an enzyme inhibitor, a signaling molecule, or if it is incorporated into secondary metabolites with specific biological activities. mdpi.com

Advanced Mechanistic Investigations using Isotopic Labeling and Mutagenesis

To deeply understand the function of the enzymes that synthesize or act upon this compound, advanced mechanistic studies are essential. Isotopic labeling is a powerful technique for tracing the metabolic fate of atoms through a reaction or pathway. wikipedia.org By synthesizing this compound with stable isotopes like ¹³C, ¹⁵N, or ²H, researchers can follow its incorporation into other molecules and elucidate enzymatic mechanisms. nih.gov

Site-directed mutagenesis is another critical tool for probing enzyme function. wikipedia.org Once the enzymes involved in the biosynthesis of this compound are identified, specific amino acid residues in their active sites can be mutated. bitesizebio.combiobasic.com Analyzing the resulting changes in enzyme activity and specificity can reveal the roles of individual residues in substrate binding and catalysis. neb.com This technique is fundamental for understanding how an enzyme accommodates the unique structure of this NPAA and for future protein engineering efforts. umn.edu

Table 2: Proposed Mechanistic Study Approaches

| Technique | Objective | Example Application | Expected Outcome |

|---|---|---|---|

| Isotopic Labeling | Trace metabolic fate | Feed ¹³C-labeled precursor to Iris domestica | Identify downstream metabolites derived from this compound |

| Site-Directed Mutagenesis | Probe enzyme active site | Mutate putative binding pocket residues of the biosynthetic enzyme | Identify key residues for substrate recognition and catalysis |

Design and Synthesis of Specific Chemical Probes for Biological System Interrogation

This compound can serve as a scaffold for the design of chemical probes to investigate biological systems. frontiersin.org By attaching reporter groups (like fluorophores or biotin) or reactive groups (for covalent modification) to the core structure, researchers can create tools to identify its binding partners and biological targets. frontiersin.orgacs.org

Affinity-based probes, where a known ligand is modified with a reporter and a crosslinking group, could be developed if a biological target is identified. frontiersin.org Alternatively, reactivity-based probes could be designed to covalently bind to the active site of specific enzymes, providing a powerful means for activity-based protein profiling. acs.org The development of such probes would be instrumental in moving from the identification of the compound to the functional characterization of its interactions within a cell. rsc.orgresearchgate.net

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Systems Biology Approaches

Understanding the impact of this compound on a whole-organism level requires a systems biology approach. Metabolomics can be used to obtain a global snapshot of the small-molecule metabolites in an organism that produces this amino acid, revealing metabolic pathways that are affected by its presence. nih.govnih.govnih.gov

Proteomics techniques, particularly when combined with the use of this compound as a metabolic label, can identify proteins whose expression levels change in response to the compound. researchgate.net If this NPAA can be incorporated into proteins, methods for labeling and identifying these modified proteins would be invaluable. google.combiorxiv.org Integrating these "omics" datasets can help construct a comprehensive picture of the biological network in which this compound operates.

Exploration of Chemical Biology Applications in Fundamental Research Tools and Reagents

The unique structure of this compound makes it an attractive candidate for various chemical biology applications. Its incorporation into peptides or proteins can introduce novel structural or functional properties. researchgate.netfiveable.me As a modified amino acid, it could be used to create peptides with enhanced stability, altered binding affinities, or new catalytic activities. acs.orgnih.gov

For example, its incorporation into peptides could be used to create novel ligands for challenging protein targets, such as those involved in protein-protein interactions. rsc.org The development of methods for the site-specific incorporation of this and other unnatural amino acids into proteins in living cells would open up vast possibilities for protein engineering and the creation of novel biomaterials and therapeutics. technologynetworks.comyoutube.com The fluorescent properties of some unnatural amino acids have been harnessed to create protein-based sensors; this is another potential avenue for future exploration with derivatives of this compound. news-medical.net

Q & A

Q. What are the optimal synthetic routes for 3-(2-Amino-2-carboxyethyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling benzoic acid derivatives with amino- and carboxy-functionalized ethyl groups. For example, highlights the use of carbodiimide-based coupling reagents (e.g., EDC or DCC) to link the aminoethyl moiety to the benzoic acid backbone while minimizing racemization. Reaction conditions (pH, solvent polarity, and temperature) critically impact yield; anhydrous dimethylformamide (DMF) at 0–4°C improves regioselectivity . Purification via reverse-phase HPLC or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer : Spectroscopy :

- NMR : ¹H and ¹³C NMR in deuterated DMSO can resolve the aminoethyl and carboxyl protons (δ ~2.8–3.5 ppm for CH₂ groups; δ ~12.5 ppm for COOH) .

- IR : Stretching frequencies at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (NH₂) confirm functional groups .

Computational Analysis : - Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electronic distribution and tautomeric stability. For analogs, reports UV-Vis absorption maxima at 260–280 nm, correlating with π→π* transitions in the aromatic system .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To address this:

- Standardized Assays : Use validated models (e.g., HEK293 for receptor binding) with positive/negative controls. emphasizes dose-response curves (IC₅₀ values) to compare potency .

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial activity in vs. anticancer effects in ) to identify trends. Adjust for confounding factors like solvent choice (DMSO vs. saline) .

Q. How can researchers design multi-step syntheses of this compound derivatives while minimizing side reactions and optimizing regioselectivity?

- Methodological Answer : Key Strategies :

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amino moiety during carboxyl activation (). Deprotect with trifluoroacetic acid (TFA) post-coupling .

- Catalysts : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl substituents with >80% regioselectivity, as seen in for halogenated analogs .

- Side Reaction Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect intermediates. For example, notes that esterification side products can be minimized using Hünig’s base .

Key Considerations for Experimental Design

- Contradiction Handling : When bioactivity data conflict (e.g., antimicrobial vs. anti-inflammatory effects in vs. 15), validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Synthetic Optimization : Screen solvents (DMF vs. THF) and temperatures (0°C vs. RT) using design-of-experiment (DoE) frameworks to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.